Ethynyl(diphenyl)phosphine Oxide

Description

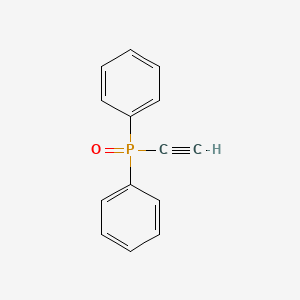

Structure

3D Structure

Properties

IUPAC Name |

[ethynyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVERTYATJOQUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450932 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-48-9 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl(diphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of ethynyl(diphenyl)phosphine oxide. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and relevant biological pathways.

Core Properties of this compound

This compound is a versatile organophosphorus compound with applications in organic synthesis and potential in medicinal chemistry. Its key physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6104-48-9 | [1][2] |

| Molecular Formula | C₁₄H₁₁OP | [1] |

| Molecular Weight | 226.21 g/mol | [1] |

| Appearance | White to brown crystalline powder | TCI |

| Melting Point | 62 °C | [1] |

| Solubility | Soluble in polar organic solvents. | [3] |

| Purity | >98.0% (GC) | TCI |

Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the phenyl protons and a characteristic signal for the ethynyl proton. A reference compound, ethyldiphenylphosphine oxide, shows phenyl protons in the aromatic region. |

| ¹³C NMR | Resonances for the phenyl carbons and two distinct signals for the sp-hybridized carbons of the ethynyl group. |

| ³¹P NMR | A single resonance characteristic of a phosphine oxide. For comparison, the ³¹P NMR chemical shift of ethyldiphenylphosphine oxide in CDCl₃ is reported to be in the phosphine oxide region. |

| Infrared (IR) | Characteristic absorption bands for the P=O stretch, C≡C stretch, and C-H vibrations of the phenyl and ethynyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the diphenylphosphine oxide moiety. |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below is a representative protocol adapted from general procedures for the synthesis of phosphine oxides.

Synthesis of this compound via Hydrophosphorylation

This protocol is a conceptual adaptation based on the known reactivity of diphenylphosphine oxide.

Materials:

-

Diphenylphosphine oxide

-

Ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) or a protected acetylene equivalent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diphenylphosphine oxide in anhydrous THF under a nitrogen atmosphere.

-

Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethynylmagnesium bromide in THF from the dropping funnel to the stirred solution of diphenylphosphine oxide.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the diphenylphosphine oxide scaffold is present in molecules investigated as inhibitors of key signaling proteins in cancer, such as Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[5][6][7][8] Its signaling pathway is a significant target in oncology drug development.

Focal Adhesion Kinase (FAK) Signaling Pathway

The following diagram illustrates a simplified representation of the FAK signaling pathway, which is a potential area of investigation for compounds containing the diphenylphosphine oxide moiety.

This pathway highlights how FAK, upon activation by integrin clustering, can initiate downstream signaling through major pathways like the Ras-Raf-MEK-ERK and PI3K-Akt cascades, ultimately influencing key cellular processes.[5][6][7] The development of inhibitors targeting FAK is a promising strategy in cancer therapy.

References

- 1. This compound | 6104-48-9 | GAA10448 [biosynth.com]

- 2. This compound | CAS#:6104-48-9 | Chemsrc [chemsrc.com]

- 3. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]

Technical Guide: Spectral Data of Ethynyl(diphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide (EDPO) is a versatile organophosphorus compound with applications in organic synthesis and materials science. Its unique structure, featuring a terminal alkyne and a diphenylphosphine oxide group, makes it a valuable building block and a subject of interest for spectroscopic analysis. This guide provides a comprehensive overview of the available spectral data for EDPO, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway.

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of EDPO. The chemical shifts and coupling constants provide detailed information about the electronic environment of the hydrogen, carbon, and phosphorus nuclei.

Table 1: NMR Spectral Data for this compound

| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 400 | CDCl₃ | 8.07 | d | 481.1 |

| 7.73–7.68 | m | ||||

| 7.59–7.55 | m | ||||

| 7.51–7.47 | m | ||||

| ¹³C | 100 | CDCl₃ | 132.4 | d | J(P-C) = 3.0 |

| 131.2 | d | J(P-C) = 101.0 | |||

| 130.5 | d | J(P-C) = 12.0 | |||

| 128.8 | d | J(P-C) = 13.0 | |||

| ³¹P | 162 | CDCl₃ | 21.5 | d | 481.1 |

Data sourced from a supplementary information file from The Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes include the P=O stretch, C≡C stretch, and aromatic C-H and C=C vibrations. Specific peak positions are not consistently reported in the available literature.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on common laboratory practices and information from various research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] For ³¹P NMR, an external standard such as 85% H₃PO₄ may be used.

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

Data Acquisition:

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ³¹P NMR, acquire spectra with proton decoupling.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[3]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound. The process involves the reaction of chlorodiphenylphosphine with a source of the ethynyl group, followed by oxidation.

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide: Ethynyl(diphenyl)phosphine Oxide

Disclaimer: Despite a comprehensive search for the crystal structure of ethynyl(diphenyl)phosphine oxide, detailed crystallographic data from single-crystal X-ray diffraction analysis is not publicly available in the searched scientific literature and databases. Consequently, the quantitative data tables for bond lengths, angles, and unit cell parameters, as well as a diagram of the specific crystal packing, cannot be generated. This guide will provide a detailed overview of the available information, including its synthesis and general properties, and will present a standardized experimental workflow for crystal structure determination.

Introduction

This compound is an organophosphorus compound with the chemical formula C₁₄H₁₁OP. It is recognized for its utility in organic synthesis, particularly as a protecting group for terminal alkynes. The presence of the polar phosphine oxide group imparts unique solubility characteristics, facilitating the purification of intermediates. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Synthesis and Properties

Synthesis:

A common method for the synthesis of this compound involves the reaction of a terminal alkyne with chlorodiphenylphosphine, followed by oxidation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of ethynylmagnesium bromide in THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorodiphenylphosphine: Chlorodiphenylphosphine is added dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with an organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Oxidation: The resulting crude product is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as hydrogen peroxide, at 0 °C.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

General Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₁OP |

| Molecular Weight | 226.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as this compound, follows a well-established workflow involving single-crystal X-ray diffraction. The following diagram illustrates the key steps in this process.

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Methodologies for Key Experiments:

-

Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

X-ray Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A beam of monochromatic X-rays is directed at the crystal.

-

As the crystal is rotated, the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms in the crystal lattice are determined using methods such as Direct Methods or Patterson synthesis. This provides an initial structural model.

-

The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods.

-

The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

-

Potential Signaling Pathways and Biological Relevance

While this compound is primarily known as a synthetic tool, phosphine oxides, in general, can exhibit biological activity. The P=O group can act as a hydrogen bond acceptor, potentially interacting with biological macromolecules. However, there is currently no specific information in the public domain detailing the interaction of this compound with any signaling pathways.

Should such data become available, a diagram illustrating the signaling pathway would be constructed. For instance, if it were found to inhibit a particular kinase, the diagram would depict the kinase cascade and the point of inhibition by the compound.

Figure 2: A hypothetical signaling pathway diagram illustrating potential interaction.

Conclusion

This compound is a valuable reagent in organic chemistry. While its fundamental properties and synthesis are documented, a detailed public record of its single-crystal X-ray structure is not available at this time. The experimental protocols and workflows described herein provide a standard framework for obtaining and analyzing such data. Future research elucidating the precise three-dimensional arrangement of this molecule in the solid state would be a valuable contribution to the field, potentially enabling a deeper understanding of its reactivity and facilitating the design of new applications. For drug development professionals, while no direct biological activity has been reported, the potential for phosphine oxides to interact with biological targets suggests that such investigations could be a fruitful area of future research.

Ethynyl(diphenyl)phosphine Oxide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile reagent in organic synthesis, primarily utilized as a protecting group for terminal alkynes and as a precursor in the synthesis of various organophosphorus compounds.[1][2] Its stability and proper storage are critical for ensuring its reactivity and preventing the formation of impurities. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available technical data.

Core Properties

This compound is a solid material with the following properties:

| Property | Value | References |

| CAS Number | 6104-48-9 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁OP | [3][4][5] |

| Molecular Weight | 226.21 g/mol | [3][4][5] |

| Appearance | White to brown powder or crystal; Very pale yellow solid | [6][7] |

| Purity | >98.0% (GC) | [5] |

| Melting Point | 62 °C | [3][6][7] |

Stability Profile

While detailed quantitative stability studies are not extensively published, the available information indicates that this compound is sensitive to atmospheric conditions.

Key Stability Considerations:

-

Air Sensitivity: The compound is described as "air sensitive".[6][7] This sensitivity is likely due to the potential for oxidation. Phosphines are known to oxidize in the air, and while the phosphine oxide moiety is more stable, the overall molecule can still be affected.[8]

-

Moisture Sensitivity: A related compound, ethyldiphenylphosphine oxide, is noted to potentially decompose in the presence of moist air or water.[9] Therefore, it is prudent to handle this compound in a dry environment.

-

Reactivity with Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent unwanted reactions.[9]

The product is generally considered stable under recommended storage conditions, and hazardous polymerization is not expected to occur.[9]

Recommended Storage and Handling

Proper storage and handling procedures are essential to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale | References |

| Atmosphere | Store under an inert atmosphere (e.g., Argon). | To prevent degradation due to air sensitivity. | [4][8] |

| Temperature | Store in a cool, dry place. | To minimize thermal decomposition and moisture-related degradation. | [9] |

| Container | Keep in original, tightly sealed containers. | To prevent exposure to air and moisture. | [9][10] |

| Location | Store in a well-ventilated area, away from incompatible materials and ignition sources. | To ensure safety and prevent accidental reactions. | [9] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, water, and alcohols. | To prevent chemical reactions and decomposition. | [9] |

Experimental Protocols: General Handling

-

Inert Atmosphere: When handling the compound outside of its storage container, use of a glovebox or Schlenk line with an inert atmosphere (argon or nitrogen) is highly recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][10]

-

Ventilation: Use in a well-ventilated area to avoid inhalation.[9]

-

Dispensing: When dispensing the solid, minimize its exposure time to the atmosphere.

-

Cleaning: Wash hands thoroughly after handling.[2]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to ensure its stability.

Caption: Recommended workflow for the handling and storage of this compound.

References

- 1. Buy this compound | 6104-48-9 [smolecule.com]

- 2. This compound 6104-48-9 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | 6104-48-9 | GAA10448 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. starshinechemical.com [starshinechemical.com]

- 6. labproinc.com [labproinc.com]

- 7. securewellnessgroup.com [securewellnessgroup.com]

- 8. gelest.com [gelest.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Ethynyl(diphenyl)phosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl(diphenyl)phosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its discovery, detailed experimental protocols for its synthesis, comprehensive physicochemical and spectral data, and a discussion of its current and potential applications, particularly in drug development. The document is intended to be a valuable resource for researchers and professionals working in the fields of chemical synthesis and pharmacology.

Introduction

This compound, with the chemical formula C₁₄H₁₁OP, is a white to pale yellow solid at room temperature.[1] Its structure features a diphenylphosphine oxide group attached to an ethynyl moiety. This unique combination of a polar phosphine oxide and a reactive alkyne confers upon it valuable properties that have been exploited in various chemical transformations. A key application that brought this compound to prominence is its use as a highly effective protecting group for terminal alkynes, a strategy developed by Orita and Otera.[2][3] The polarity of the diphenylphosphoryl group facilitates the purification of the protected alkynes, a significant advantage in multi-step syntheses.[2] Beyond its role as a protecting group, this compound serves as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. The phosphine oxide moiety itself is increasingly recognized as a beneficial functional group in drug design, capable of improving the physicochemical properties of drug candidates.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6104-48-9 | [1][5] |

| Molecular Formula | C₁₄H₁₁OP | [1][5] |

| Molecular Weight | 226.21 g/mol | [1][5] |

| Appearance | White to very pale yellow solid/powder to crystal | [1][3] |

| Melting Point | 62 °C | [1] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

While various methods for the synthesis of phosphine oxides exist, a widely adopted and effective procedure for preparing this compound involves a two-step sequence starting from a terminal alkyne. This method, highlighted by Orita and Otera, leverages a copper-catalyzed phosphination followed by an oxidation step.

Experimental Protocol: Copper-Catalyzed Phosphination and Oxidation

This protocol describes the synthesis of this compound from a suitable terminal alkyne precursor.

Reagents and Materials:

-

Terminal alkyne (e.g., phenylacetylene)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous solvent (e.g., THF or toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

Phosphination: To a solution of the terminal alkyne (1.0 eq) in an anhydrous solvent under an inert atmosphere, add triethylamine (1.1 eq), a catalytic amount of copper(I) iodide (e.g., 5 mol%), and chlorodiphenylphosphine (1.05 eq).

-

The reaction mixture is stirred at room temperature until the starting alkyne is consumed (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

-

Oxidation: The crude diphenyl(alkynyl)phosphine is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, ~1.2 eq) is added dropwise.

-

The reaction is stirred at 0 °C to room temperature and monitored by TLC until the starting phosphine is fully converted to the phosphine oxide.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Logical Workflow for Synthesis:

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| ¹H NMR | CDCl₃ | 7.97 – 7.90 (m) | Phenyl H (ortho) | [6] | |

| 7.68 – 7.61 (m) | Phenyl H | [6] | |||

| 7.50 – 7.19 (m) | Phenyl H | [6] | |||

| ~3.0 (s) | Acetylenic H | ||||

| ¹³C NMR | CDCl₃ | 132.7 (d) | J(P,C) = 8.3 | Phenyl C | [6] |

| 132.5 | Phenyl C | [6] | |||

| 132.1 (d) | J(P,C) = 6.5 | Phenyl C | [6] | ||

| 131.3 | Phenyl C | [6] | |||

| 131.0 (d) | J(P,C) = 31.4 | Phenyl C | [6] | ||

| 130.6 (d) | J(P,C) = 11.6 | Phenyl C | [6] | ||

| 128.9 | Phenyl C | [6] | |||

| 128.5 (d) | J(P,C) = 12.9 | Phenyl C | [6] | ||

| 128.4 (d) | J(P,C) = 11.4 | Phenyl C | [6] | ||

| 128.2 | Phenyl C | [6] | |||

| 124.8 (d) | J(P,C) = 9.8 | Phenyl C | [6] | ||

| 96.7 | C≡CH | [6] | |||

| 85.8 (d) | J(P,C) = 8.4 | C≡CH | [6] | ||

| ³¹P NMR | CDCl₃ | 16.8 | P=O | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3300 | Strong, sharp | ≡C-H stretch | [7] |

| ~2100 | Medium | C≡C stretch | [7] |

| ~1438 | Strong | P-Phenyl | [8] |

| ~1180 | Very Strong | P=O stretch | [7][8] |

| 750-690 | Strong | C-H out-of-plane bend (phenyl) | [8] |

Applications in Organic Synthesis and Medicinal Chemistry

Protecting Group for Terminal Alkynes

The diphenylphosphoryl group is a valuable protecting group for terminal alkynes due to its facile introduction, stability under various reaction conditions, and straightforward removal. The high polarity of the phosphine oxide moiety simplifies the purification of intermediates by chromatography.[2]

Deprotection Protocol:

The Ph₂P(O)-protected alkyne can be deprotected by treatment with a suitable base, such as potassium tert-butoxide (t-BuOK), in a solvent like THF at room temperature.

Role in Drug Discovery

The phosphine oxide functional group is gaining increasing attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased polarity, enhanced aqueous solubility, and greater metabolic stability, without negatively impacting biological activity.[4] A prominent example is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, which contains a phosphine oxide moiety.[4] While specific signaling pathways directly modulated by this compound have not been extensively reported, its utility as a synthetic intermediate allows for the introduction of the beneficial phosphine oxide group into a wide range of potential therapeutic agents.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its role as a polar protecting group for terminal alkynes facilitates the synthesis of complex molecules, while the inherent properties of the phosphine oxide group offer advantages in the design of new therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a foundational resource for researchers in the field. Further exploration of its biological activities and potential involvement in specific signaling pathways may unveil new opportunities for its application in drug discovery and development.

References

- 1. labproinc.com [labproinc.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. This compound 6104-48-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. addi.ehu.eus [addi.ehu.eus]

Ethynyl(diphenyl)phosphine Oxide: A Comprehensive Technical Review for Advanced Research

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Chemical Moiety in Modern Drug Discovery and Organic Synthesis

For Immediate Release

Ethynyl(diphenyl)phosphine oxide, a versatile organophosphorus compound, is gaining increasing attention within the scientific community for its unique chemical reactivity and potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the existing literature on this compound, offering researchers, scientists, and drug development professionals a detailed resource encompassing its synthesis, characterization, and known applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid with a molecular formula of C₁₄H₁₁OP and a molecular weight of 226.21 g/mol . Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6104-48-9 | [1] |

| Molecular Formula | C₁₄H₁₁OP | [1] |

| Molecular Weight | 226.21 g/mol | [1] |

| Melting Point | 62 °C | [1] |

| Appearance | White to Brown powder to crystal |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One common method involves the reaction of a Grignard reagent with a suitable phosphorus-containing starting material.

General Experimental Protocol for Phosphine Oxide Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general procedure for the synthesis of phosphine oxides can be adapted. This typically involves the reaction of a phosphinic chloride with a Grignard or organolithium reagent. For instance, the reaction of diphenylphosphinic chloride with ethynylmagnesium bromide would be a plausible route.

A general procedure for the preparation of aryldiphenylphosphine oxides involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction. The initial quaternization can be nickel-catalyzed and is tolerant of various functional groups, yielding quaternary phosphonium salts. The subsequent Wittig reaction with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, affords the desired aryldiphenylphosphine oxide.[2]

Another general method for preparing phosphine oxides involves the reaction of a phosphinic chloride with a Grignard reagent.[3]

Spectroscopic Data

| Spectroscopic Data | Diphenylphosphine Oxide Derivatives | Reference(s) |

| ¹H NMR | δ 7.4-7.8 (m, aromatic protons) | [2][4][5] |

| ¹³C NMR | δ 128-135 (aromatic carbons) | [2][4] |

| ³¹P NMR | δ 20-35 | [2][4][5] |

| IR (cm⁻¹) | ~1180-1200 (P=O stretch) | [6] |

| Mass Spectrometry | M+H⁺ peak corresponding to the molecular weight | [7] |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.

Chemical Reactions and Applications

This compound is a valuable reagent in organic synthesis, primarily owing to the reactivity of its terminal alkyne and the properties of the diphenylphosphine oxide group.

Click Chemistry

The terminal alkyne functionality of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[8] These triazole products are stable and can serve as linkers in various applications, including drug discovery and bioconjugation.[9][10]

A general protocol for a copper-catalyzed click reaction involves the use of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent.[9] The reaction is typically high-yielding and proceeds under mild conditions.

Medicinal Chemistry and Drug Development

The phosphine oxide moiety is increasingly recognized for its favorable properties in drug design. Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic profiles. Phosphine oxides are highly polar, which can enhance aqueous solubility and metabolic stability. They are also strong hydrogen bond acceptors, which can influence binding to biological targets.[3]

While no specific biological targets or signaling pathways have been definitively identified for this compound itself, the broader class of phosphine oxides has shown promise in various therapeutic areas. For instance, some phosphine oxide-containing compounds have been investigated as anticancer agents.[11] The development of P-chiral tertiary phosphine oxides with an ethynyl group has also been a subject of interest, as these compounds can serve as versatile synthons for creating diverse molecular structures.[12]

The general strategy of incorporating phosphine oxides to enhance drug properties is an active area of research.[3]

Future Directions

This compound represents a promising scaffold for the development of new chemical entities with potential applications in medicine and materials science. Further research is warranted to fully elucidate its biological activity and to explore its utility in the synthesis of complex molecules. Specifically, the identification of its biological targets and the signaling pathways it may modulate will be crucial for its advancement as a therapeutic agent. The development of more detailed and optimized synthetic protocols will also be essential for making this versatile compound more accessible to the broader scientific community.

References

- 1. This compound | 6104-48-9 | GAA10448 [biosynth.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyldiphenylphosphine oxide [webbook.nist.gov]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. addi.ehu.eus [addi.ehu.eus]

- 12. Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group via Cu(i)-catalyzed azide–alkyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide: Safety, Handling, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and chemical properties of ethynyl(diphenyl)phosphine oxide. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound. Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁OP | [1] |

| Molecular Weight | 226.21 g/mol | [1] |

| CAS Number | 6104-48-9 | [1] |

| Appearance | White to very pale yellow or brown powder/crystal | [1] |

| Melting Point | 62 °C | [2] |

| Purity | >98.0% (GC) | [1] |

| Solubility | No data available | |

| Specific Gravity | No data available | [1] |

| Refractive Index | No data available | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes the known hazard information. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation (H315). |

| Eye Damage/Irritation | Causes serious eye irritation (H319). |

| Respiratory Irritation | May cause respiratory irritation. |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound.

| Precautionary Category | Recommended Actions |

| Prevention | Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. |

| Response (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Response (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

-

Handling:

-

Avoid all personal contact, including inhalation.

-

Use in a well-ventilated area.

-

Wear protective clothing to prevent skin contact.

-

Do not eat, drink, or smoke when handling.

-

Avoid contact with incompatible materials such as strong oxidizing agents.

-

-

Storage:

-

Store in original, tightly sealed containers.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials and foodstuff containers.

-

Protect containers against physical damage and check regularly for leaks.

-

Given that the compound is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

-

Reactivity and Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor to more complex organophosphorus compounds.

General Reactivity

The reactivity of this compound is centered around the phosphine oxide group and the ethynyl moiety. The P=O bond is highly polar, influencing the molecule's solubility and reactivity. The ethynyl group can participate in various addition and cycloaddition reactions.

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of phosphine oxides, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of phosphine oxides.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. Researchers should refer to the primary literature for specific applications and adapt general procedures for phosphine oxide chemistry with appropriate safety precautions. A general procedure for the synthesis of a bis-diphenylphosphine oxide derivative is provided below as an example of the techniques that may be employed.

Example Protocol: Synthesis of an Organophosphorus Compound (ODDPO) [3]

-

Reaction Setup: Mix diphenyl ether (17.1 g, 0.1 mol) and dichlorophenylphosphine (DCPP) (46.53 g, 0.26 mol) in a 250 mL three-necked flask.

-

Catalysis: Add AlCl₃ (36.0 g, 0.27 mol) as a catalyst.

-

Reaction: React the mixture at 20 °C for 15 hours under a nitrogen atmosphere.

-

Hydrolysis: Cool the solution to room temperature and hydrolyze with a 10 vol% HCl solution.

-

Extraction: Extract the resulting mixture with dichloromethane.

-

Washing: Wash the organic layer with distilled water until neutral.

-

Isolation: Subject the organic layer to vacuum distillation to obtain the target product.

Toxicological Data

Quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not available in the reviewed literature. Organophosphorus compounds as a class exhibit a wide range of toxicities, and the primary mechanism of acute toxicity for many is the inhibition of acetylcholinesterase.[4][5] However, the specific toxicological profile of this compound has not been thoroughly investigated. Therefore, it should be handled with extreme care, assuming it to be highly toxic.

The following diagram illustrates a general workflow for in vitro toxicity assessment, which would be applicable to this compound.

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a valuable reagent with potential applications in organic synthesis and materials science. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially highly toxic. Further research is needed to fully characterize its safety profile and to develop detailed and validated experimental protocols for its synthesis and use. Researchers and drug development professionals should consult all available safety information and conduct thorough risk assessments before working with this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | 6104-48-9 | GAA10448 [biosynth.com]

- 3. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ethynyl(diphenyl)phosphine oxide chemical formula C14H11OP

An In-Depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide (C14H11OP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a terminal alkyne for coupling reactions and a polar phosphine oxide group, imparts valuable properties that are exploited in various chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development and advanced material synthesis. Detailed experimental protocols and mechanistic pathways are presented to serve as a practical guide for laboratory and research professionals.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound.[1][2] Its high polarity, attributed to the phosphoryl group, facilitates easy separation from non-polar byproducts during synthesis and reactions.[3] Key quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6104-48-9 | [1][2][4] |

| Molecular Formula | C14H11OP | [1][4][5] |

| Molecular Weight | 226.21 g/mol | [1][5][6] |

| Appearance | White to very pale yellow or brown solid/crystal | [1][2][3] |

| Purity | ≥98.0% (by GC) | [1][2][4] |

| Melting Point | 62 °C | [1][2][6] |

| Storage Conditions | Air sensitive; store under inert gas (e.g., Argon) | [1][4] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, primarily involving the creation of the carbon-phosphorus bond followed by manipulation of the phosphorus oxidation state or the ethynyl group.

Synthesis via Oxidation of a Tertiary Phosphine

A common and effective strategy involves the preparation of diphenylethynylphosphine through coupling methodologies, followed by oxidation.[5] This two-step process is reliable and offers good yields.

Experimental Protocol:

-

Phosphination: In a flame-dried, inert atmosphere (N2 or Argon) flask, chlorodiphenylphosphine is reacted with a suitable ethynylating agent (e.g., ethynylmagnesium bromide or ethynyllithium) in an anhydrous solvent like THF at low temperature (typically -78 °C to 0 °C). The reaction is carefully monitored by TLC or GC-MS for the formation of diphenylethynylphosphine.

-

Oxidation: Upon completion of the phosphination, the reaction mixture is cooled in an ice bath. An oxidizing agent, such as hydrogen peroxide (H2O2) solution, is added dropwise.[3] The oxidation is typically rapid and exothermic.

-

Workup and Purification: After the oxidation is complete, the reaction is quenched, and the organic layer is extracted. The high polarity of the phosphine oxide product allows for straightforward purification via column chromatography, effectively separating it from less polar hydrocarbon byproducts.[3]

Caption: General workflow for the synthesis of this compound.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7] While typically used to couple an alkyne to an aryl group, the principles can be adapted for synthesizing precursors to this compound. For instance, a protected alkyne can be coupled to an aryl halide, followed by deprotection and reaction with a phosphorus electrophile.

Experimental Protocol (General Sonogashira Coupling):

-

Catalyst Preparation: A palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added to a reaction vessel under an inert atmosphere.[7][8]

-

Reaction Mixture: The aryl halide, terminal alkyne, and a suitable base (e.g., an amine like triethylamine) are dissolved in a solvent (e.g., DMF or THF) and added to the catalyst mixture.[8]

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion.[7]

-

Workup: The reaction mixture is filtered to remove the amine salt, and the product is isolated by extraction and purified by column chromatography.

The versatility of this reaction allows for the synthesis of complex molecules where the ethynylphosphine oxide moiety can be introduced.[7]

Key Reactions and Reactivity

The dual functionality of this compound makes it a valuable building block in organic synthesis.

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal alkyne group readily participates in "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a structure that is considered an excellent isostere of the peptide bond in medicinal chemistry.[11] This reaction is highly efficient, regiospecific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[10][12]

References

- 1. labproinc.com [labproinc.com]

- 2. securewellnessgroup.com [securewellnessgroup.com]

- 3. This compound 6104-48-9 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Buy this compound | 6104-48-9 [smolecule.com]

- 6. This compound | 6104-48-9 | GAA10448 [biosynth.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

Methodological & Application

Applications of Ethynyl(diphenyl)phosphine Oxide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent in organic synthesis, valued for its unique electronic properties and reactivity. The presence of the electron-withdrawing diphenylphosphinoyl group activates the alkyne moiety, making it a valuable building block for the construction of complex molecular architectures. This document provides an overview of its applications in key organic transformations, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound serves as an excellent substrate in this reaction, with its electron-withdrawing phosphinoyl group enhancing the reactivity of the alkyne.

Application Notes:

The diphenylphosphinoyl group exerts a significant electron-withdrawing effect, which increases the acidity of the acetylenic proton. This facilitates the formation of the copper acetylide intermediate, a key step in the Sonogashira catalytic cycle, leading to higher reactivity compared to less activated alkynes.[1] This enhanced reactivity allows for efficient coupling with a wide range of aryl and vinyl halides under mild conditions. The resulting alkynylphosphine oxides are valuable intermediates for the synthesis of functionalized materials and biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

-

This compound

-

Aryl or vinyl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Add anhydrous solvent (e.g., THF) and the amine base (2.0 equiv.).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling:

| Entry | Aryl Halide | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | RT | 4 | 92 |

| 2 | 1-Bromonaphthalene | Pd(dppf)Cl₂/CuI | Toluene/DIPA | 80 | 12 | 85 |

| 3 | 4-Vinylbromide | Pd(PPh₃)₄/CuI | THF/Et₃N | RT | 6 | 88 |

Note: The data presented in this table are representative examples and may vary based on the specific substrates and reaction conditions used.

Logical Workflow for Sonogashira Coupling

Caption: General experimental workflow for the Sonogashira coupling reaction.

[3+2] Cycloaddition Reactions: Synthesis of Phosphorus-Containing Heterocycles

This compound is an excellent dipolarophile in [3+2] cycloaddition reactions, particularly with azides (Azide-Alkyne Cycloaddition or "Click Chemistry"). This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles bearing a diphenylphosphinoyl group. These products are of significant interest in medicinal chemistry and materials science.

Application Notes:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound derivatives proceeds with high efficiency and regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. This transformation is a cornerstone of "click chemistry" due to its reliability, mild reaction conditions, and wide functional group tolerance. Furthermore, enantioselective versions of this reaction have been developed, enabling the synthesis of P-chiral tertiary phosphine oxides with high enantiomeric excess. These chiral phosphine oxides are valuable synthons for the development of novel chiral ligands and catalysts.

Experimental Protocol: Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from Zhu, R.-Y., et al. Chem. Sci., 2019 , 10, 10447-10454.

Reagents:

-

Mesityl(diethynyl)phosphine oxide (prochiral substrate)

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

Chiral Pyridine-bis(oxazoline) (PYBOX) ligand (e.g., L8 as described in the reference)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the chiral PYBOX ligand (0.022 equiv.) in DCM (0.5 mL) in a dried reaction tube, add CuI (0.02 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of mesityl(diethynyl)phosphine oxide (1.0 equiv.) in DCM (0.5 mL), followed by benzyl azide (0.5 equiv.) and DIPEA (2.0 equiv.).

-

Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

-

Monitor the reaction by HPLC to determine conversion and enantiomeric excess.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired P-chiral mono-triazole product.

Quantitative Data for Enantioselective CuAAC:

| Entry | Substrate | Azide | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Mesityl(diethynyl)phosphine oxide | Benzyl azide | L8 | 30 | 24 | 91 | 96 |

| 2 | Phenyl(diethynyl)phosphine oxide | 4-Methoxybenzyl azide | L8 | 30 | 36 | 88 | 95 |

| 3 | (4-Chlorophenyl)(diethynyl)phosphine oxide | Benzyl azide | L8 | 40 | 24 | 85 | 97 |

Note: Data adapted from Zhu, R.-Y., et al. Chem. Sci., 2019, 10, 10447-10454. "L8" refers to a specific chiral ligand described in the publication.

Signaling Pathway for Enantioselective CuAAC

References

Ethynyl(diphenyl)phosphine Oxide: A Versatile Protecting Group for Terminal Alkynes in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. Terminal alkynes, with their versatile reactivity, are fundamental building blocks. However, the acidic proton of the sp-hybridized carbon necessitates protection to prevent unwanted side reactions in many synthetic transformations. Ethynyl(diphenyl)phosphine oxide, featuring the diphenylphosphoryl (Ph2P(O)) group, has emerged as a highly effective protecting group for terminal alkynes. Developed by Orita and Otera, this reagent offers distinct advantages over traditional protecting groups, such as silyl ethers.

The diphenylphosphoryl group is introduced to a terminal alkyne through a two-step sequence involving a copper(I)-catalyzed phosphination with chlorodiphenylphosphine, followed by an in-situ oxidation with hydrogen peroxide. Deprotection is readily achieved under basic conditions, typically using potassium tert-butoxide (t-BuOK) or a Grignard reagent like methylmagnesium bromide (MeMgBr).

Core Advantages of the Diphenylphosphoryl Protecting Group

The Ph2P(O) group offers several key benefits that streamline synthetic workflows and enhance purification efficiency:

-

High Polarity: The most significant advantage of the diphenylphosphoryl group is its high polarity. This property facilitates the easy separation of the protected alkyne from nonpolar byproducts and starting materials using standard column chromatography, a common challenge with less polar protecting groups like trialkylsilanes.

-

Acid Stability: The Ph2P(O) group is stable under acidic conditions, allowing for selective transformations at other sites of a molecule without affecting the protected alkyne.

-

Facile Cleavage under Basic Conditions: The protecting group is efficiently removed with common bases such as t-BuOK, providing the free terminal alkyne for subsequent reactions.

-

Orthogonal Deprotection: In the presence of a trimethylsilyl (TMS) protecting group, the Ph2P(O) group can be selectively cleaved using MeMgBr, while the TMS group can be selectively removed with fluoride sources like tetrabutylammonium fluoride (TBAF), enabling orthogonal protection strategies.

-

Compatibility with Cross-Coupling Reactions: Diphenylphosphoryl-protected alkynes are compatible with a range of important carbon-carbon bond-forming reactions, including Sonogashira, Suzuki-Miyaura, Migita-Kosugi-Stille, Hay, and Eglinton couplings.

Applications in Organic Synthesis

The unique properties of the this compound protecting group have led to its application in the synthesis of a variety of complex organic molecules, including:

-

Phenyleneethynylenes: This "ready-to-use" mono-protected acetylene can be employed in the one-pot synthesis of phenyleneethynylenes, which are valuable materials for electronic devices.

-

Expanded π-Systems: The high polarity of the Ph2P(O) group simplifies the isolation of aromatic acetylenes with extended π-conjugated systems.

-

Unsymmetrical Diynes and Polyynes: Its use in iterative cross-coupling and deprotection sequences allows for the controlled synthesis of unsymmetrical polyyne structures.

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne with Diphenylphosphine Oxide

This protocol describes the general procedure for the introduction of the diphenylphosphoryl protecting group onto a terminal alkyne.

Materials:

-

Terminal alkyne (1.0 equiv)

-

Chlorodiphenylphosphine (Ph2PCl, 1.1 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et3N, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen peroxide (H2O2, 30% aqueous solution, 1.5 equiv)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine, copper(I) iodide, and chlorodiphenylphosphine sequentially at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 1-3 hours) until the starting alkyne is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise. Caution: This oxidation is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess hydrogen peroxide.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired diphenylphosphoryl-protected alkyne.

Protocol 2: Deprotection of a Diphenylphosphoryl-Protected Alkyne

This protocol outlines the removal of the diphenylphosphoryl protecting group to regenerate the terminal alkyne.

Materials:

-

Diphenylphosphoryl-protected alkyne (1.0 equiv)

-

Potassium tert-butoxide (t-BuOK, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diphenylphosphoryl-protected alkyne in anhydrous THF under an inert atmosphere.

-

Add potassium tert-butoxide in one portion at room temperature.

-

Stir the reaction mixture at room temperature for the required time (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected terminal alkyne.

Quantitative Data Summary

The following table summarizes the yields for the protection, deprotection, and subsequent coupling reactions using the diphenylphosphoryl protecting group for various substrates as reported in the literature.

| Substrate/Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |

| Phenylacetylene | Ph2PCl, H2O2 | Protection | Diphenyl(phenylethynyl)phosphine oxide | 72 | |

| TMS-acetylene | Ph2PCl, H2O2; then TBAF | Protection | This compound | - | |

| Ortho-substituted TMS- and Ph2P(O)-protected diyne | MeMgBr | Deprotection | Ortho-substituted mono-TMS-protected diyne | 92 | |

| Ortho-substituted TMS- and Ph2P(O)-protected diyne | TBAF | Deprotection | Ortho-substituted mono-Ph2P(O)-protected diyne | 93 | |

| Iodide 36 | Phosphorylethyne 35 | Sonogashira Coupling | Ortho-substituted TMS- and Ph2P(O)-protected diyne | 56 | |

| Diiodobenzene | Phosphorylethyne 35 | Sonogashira Coupling | Mono-adduct | 25-35 | |

| Diiodobenzene | Phosphorylethyne 35 | Sonogashira Coupling | Bis-adduct | 10-28 | |

| Phosphorylethyl-substituted iodide | Phenylboronic acid | Suzuki Coupling | Ethynylphosphine oxide product | 87 | |

| Phosphorylethyne 33 | 1-Iodo-4-methylbenzene (via stannylethyne) | Migita-Kosugi-Stille Coupling | Coupling product | 86 | |

| Mono-phosphoryl-protected diyne | Phenylacetylene | Hay Coupling | Unsymmetrically substituted yne-diyne | 76 |

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the protection of a terminal alkyne with the diphenylphosphoryl group, its use in a Sonogashira coupling reaction, and subsequent deprotection.

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethynyl(diphenyl)phosphine oxide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. This document offers detailed experimental protocols, quantitative data, and insights into the applications of the resulting phosphine oxide-containing 1,2,3-triazoles in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent that combines the reactivity of a terminal alkyne with the unique physicochemical properties of a diphenylphosphine oxide group. The alkyne moiety serves as a handle for engaging in highly efficient and regioselective CuAAC reactions with a wide range of azides. The resulting 1,4-disubstituted-1H-1,2,3-triazole products are adorned with a diphenylphosphine oxide group, which imparts several desirable characteristics.

The phosphine oxide functional group is a strong hydrogen bond acceptor and is known to improve the aqueous solubility and metabolic stability of organic molecules, making it a valuable substituent in drug discovery.[1][2] Furthermore, the tetrahedral geometry of the phosphine oxide group can be exploited to introduce three-dimensional diversity into molecular scaffolds. The triazole ring, formed via the click reaction, is a stable and rigid linker that can mimic a peptide bond and participate in hydrogen bonding and dipole-dipole interactions.[3]

Key Applications

The click reaction of this compound with various azides provides a straightforward route to novel compounds with potential applications in several fields:

-

Medicinal Chemistry: The resulting phosphine oxide-containing triazoles are of interest as potential therapeutic agents. The phosphine oxide moiety can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][4] For instance, the FDA-approved anticancer drug Brigatinib contains a phosphine oxide fragment, highlighting the importance of this functional group in modern drug design.[1][4]

-

Ligand Synthesis: The phosphorus atom in the phosphine oxide group can coordinate with metal ions, making the resulting triazoles attractive candidates for the synthesis of novel ligands for catalysis and materials science.[5]

-

Bioconjugation: While the classic CuAAC reaction has limitations in living systems due to copper toxicity, the resulting phosphine oxide-triazole conjugates can be used in various in vitro biological applications. The phosphine oxide group can improve the water solubility of bioconjugates.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide, using benzyl azide as a representative example, to synthesize 1-benzyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)

-

Stir bar

-

Reaction vial or flask

-

Stir plate

Procedure:

-

Reaction Setup: To a reaction vial equipped with a stir bar, add this compound (1.0 eq).

-

Add the desired organic azide (e.g., benzyl azide, 1.0-1.2 eq).

-

Dissolve the starting materials in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of approximately 0.1-0.5 M).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and an aqueous solution of sodium ascorbate (e.g., 0.5 M).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

-

Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted-1H-1,2,3-triazole product.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the CuAAC reaction of this compound with various azides as reported in the literature.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 | Generic Protocol |

| This compound | Phenyl azide | CuI | THF | 24 | 85 | Adapted from similar reactions |

| Diethyl ethynylphosphonate | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/EtOH | 2 | 92 | Adapted from phosphonate analogues |

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used. The data presented here are for illustrative purposes.

Characterization Data for 1-benzyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole

-

Appearance: White solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.70 (m, 4H, Ar-H), 7.55-7.45 (m, 7H, Ar-H), 7.40-7.30 (m, 5H, Ar-H), 5.50 (s, 2H, CH₂).

-

³¹P NMR (162 MHz, CDCl₃) δ: 25.4.

-

Melting Point: Literature values for analogous 1-benzyl-4-phenyl-1,2,3-triazole are in the range of 126-130 °C.[6] The melting point of the phosphine oxide derivative is expected to be in a similar range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and potential applications of phosphine oxide-containing triazoles using this compound.

Caption: Workflow for the synthesis and application of phosphine oxide-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

This diagram outlines the catalytic cycle for the CuAAC reaction.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of functionalized 1,2,3-triazoles via CuAAC click chemistry. The straightforward and high-yielding nature of this reaction, coupled with the beneficial properties imparted by the phosphine oxide moiety, makes this an attractive strategy for researchers in drug discovery, materials science, and chemical biology. The protocols and data provided herein serve as a guide for the practical application of this compound in these fields.

References

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Ethynyl(diphenyl)phosphine Oxide in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent that is increasingly finding application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The presence of both a terminal alkyne and a diphenylphosphine oxide group imparts unique reactivity to the molecule. The phosphine oxide moiety is a strong hydrogen bond acceptor and can improve the solubility and metabolic stability of molecules, making it a valuable functional group in medicinal chemistry.[1][2] The terminal alkyne allows for the facile construction of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions.

Key Applications

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] When this compound is used as the alkyne component, the resulting products are alkynyl diphenylphosphine oxides. These compounds are valuable intermediates in the synthesis of a variety of organic materials and potential therapeutic agents.

Advantages of Using this compound in Sonogashira Couplings:

-

Electron-Withdrawing Effect: The diphenylphosphine oxide group (Ph2P(O)) is strongly electron-withdrawing. This property influences the reactivity of the molecule in Sonogashira couplings. For instance, a Ph2P(O)-ethynyl substituted aryl iodide exhibits higher reactivity compared to diiodobenzene.[4]

-